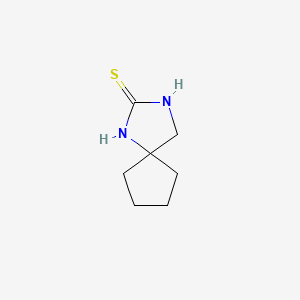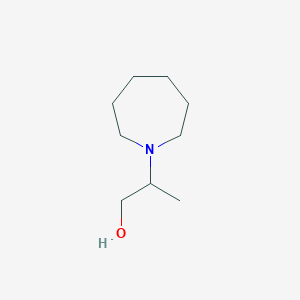
2-(Azepan-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepan-1-yl)propan-1-ol is an organic compound with the molecular formula C9H19NO It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and propanol, a three-carbon alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of azepane with propylene oxide under basic conditions to form the desired product. Another method includes the reduction of 2-(Azepan-1-yl)propan-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(Azepan-1-yl)propan-1-one. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azepan-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(Azepan-1-yl)propan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of 2-(Azepan-1-yl)propan-1-one back to this compound can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming 2-(Azepan-1-yl)propyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-(Azepan-1-yl)propan-1-one
Reduction: this compound
Substitution: 2-(Azepan-1-yl)propyl chloride
Wissenschaftliche Forschungsanwendungen
2-(Azepan-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Azepan-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The compound’s hydroxyl group allows it to form hydrogen bonds, which can influence its interactions with other molecules. Additionally, the azepane ring structure may contribute to its binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
2-(Azepan-1-yl)propan-1-ol can be compared with other similar compounds, such as:
2-(Azepan-1-yl)ethanol: This compound has a similar structure but with a shorter carbon chain. It may exhibit different physical and chemical properties due to the difference in chain length.
2-(Piperidin-1-yl)propan-1-ol: This compound contains a six-membered piperidine ring instead of the seven-membered azepane ring. The difference in ring size can affect the compound’s reactivity and biological activity.
2-(Morpholin-1-yl)propan-1-ol: This compound has a morpholine ring, which includes an oxygen atom in the ring structure. The presence of oxygen can influence the compound’s polarity and solubility.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in organic synthesis
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
2-(azepan-1-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-9(8-11)10-6-4-2-3-5-7-10/h9,11H,2-8H2,1H3 |
InChI-Schlüssel |
DMVURVSECUGKHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)N1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
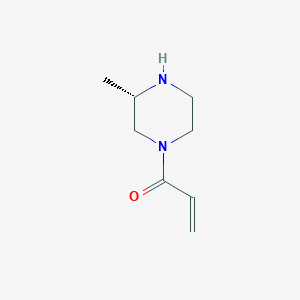
![2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B11919265.png)
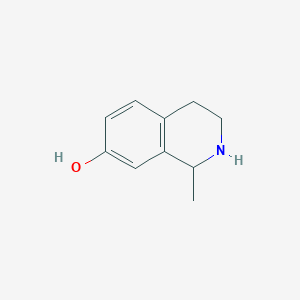
![8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)
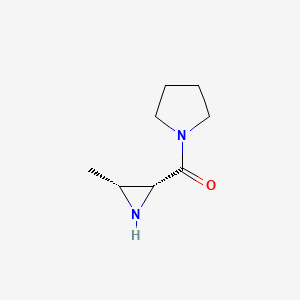
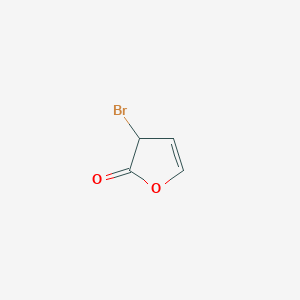
![3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11919292.png)

![1,3,5,9-Tetraazaspiro[5.5]undecane](/img/structure/B11919297.png)
![6-[(Z)-(hydroxyimino)methyl]-4-methylpyrimidin-2(1H)-one](/img/structure/B11919298.png)
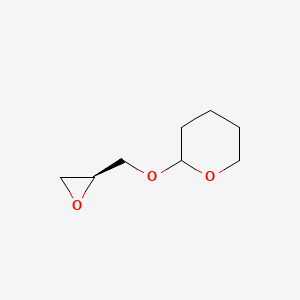
![4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde](/img/structure/B11919312.png)
